![molecular formula C15H18N2O5 B3010205 Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 293764-09-7](/img/structure/B3010205.png)
Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a dimethoxyphenyl group attached, which suggests it may have interesting chemical properties due to the electron-donating methoxy groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single crystal X-ray diffraction analysis, FT-IR spectral analysis, and NMR spectral studies .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. For instance, protodeboronation of boronic esters is a reaction that could potentially involve this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its solubility in various solvents, its melting point and boiling point, and its spectral properties .Scientific Research Applications
Palladium (II)-Catalyzed Heck Reaction: Novel Synthesis
- Application : Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, synthesized from 2,4-dimethoxybenzoic acid via decarboxylative iodination and Pd(II)-catalyzed Heck reaction, serves as a precursor to cytotoxic natural products called carpatamides A–D .
- Significance : Carpatamides A–D were isolated from marine-derived Streptomyces sp. and show potential against non-small-cell lung cancer (NSCLC) .
Biologically Active Derivatives
Phenoxyacetic Acid Derivative
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility may influence its bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8-12(14(18)22-4)13(17-15(19)16-8)10-6-5-9(20-2)7-11(10)21-3/h5-7,13H,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJBNHBVEMECAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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